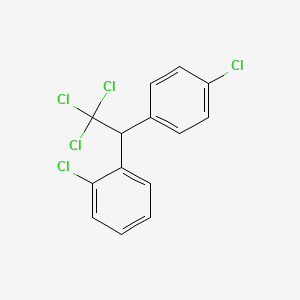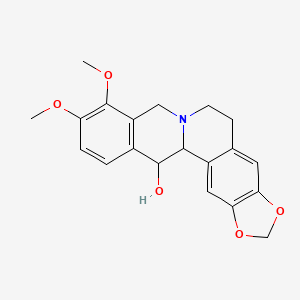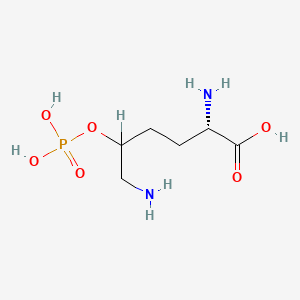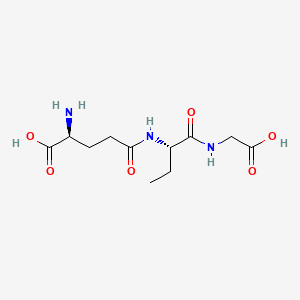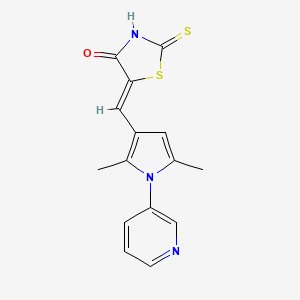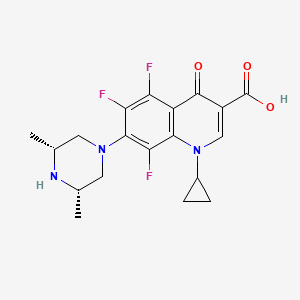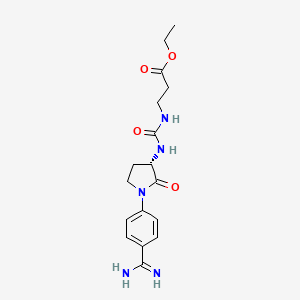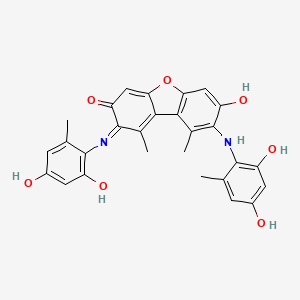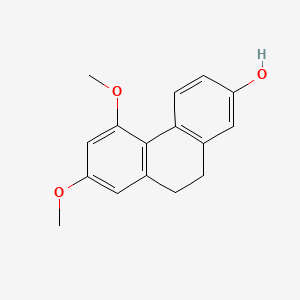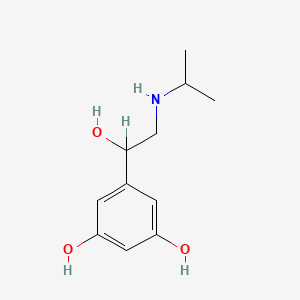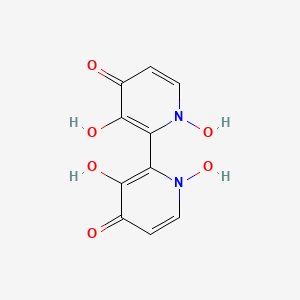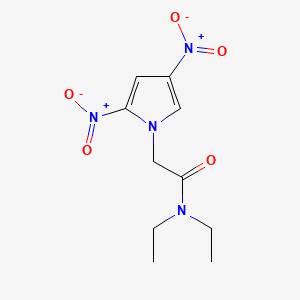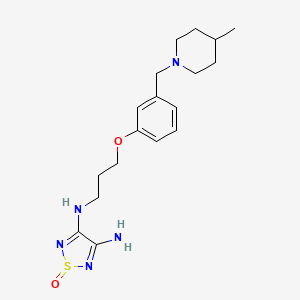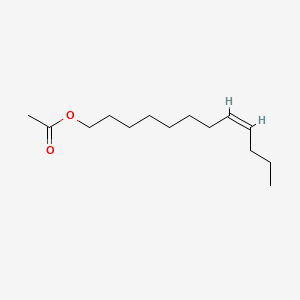
2,5,8,11-Tetraoxatridecan-13-oic acid
Vue d'ensemble
Description
“2,5,8,11-Tetraoxatridecan-13-oic acid” is an organic compound . It is also known by other names such as “2- (2- (2- (2-Methoxyethoxy)ethoxy)ethoxy)acetic acid” and "m-PEG3-CH2COOH" .
Synthesis Analysis
The compound has been used in the synthesis of a new family of ionic liquids based on oligoether carboxylates . It was shown to form room-temperature ionic liquids (RTILs) even with small alkali ions such as lithium and sodium .Molecular Structure Analysis
The molecular formula of “2,5,8,11-Tetraoxatridecan-13-oic acid” is C9H18O6 . Its molecular weight is 222.24 g/mol .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 222.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 .Applications De Recherche Scientifique
1. Ionic Liquids and Surfactant Applications
A study by Müller et al. (2018) introduced a novel class of Ionic Liquids based on 2,5,8,11-Tetraoxatridecan-13-oate acid (TOTOA). This new class shows promise for use as surfactants and demonstrates lower melting points due to ethoxylation. The study also highlights the potential for these compounds in creating surfactant-like Ionic Liquids with improved eco-indices, particularly in terms of cytotoxicity and biodegradability (Müller et al., 2018).
2. Quantum-chemical and Molecular Dynamics Studies
Eilmes and Kubisiak (2013) conducted quantum-chemical calculations and molecular dynamics simulations on ionic liquids based on the 2,5,8,11-tetraoxatridecan-13-oate anion (TOTO) and alkali cations. Their research indicates a decrease in complexation energies with increasing cation radius and highlights the preferred interaction of cations with carboxylate oxygen atoms over ether oxygens. These findings are essential for understanding the structural and conductive properties of these ionic liquids (Eilmes & Kubisiak, 2013).
3. Lipid Peroxidation and Fatty Acid Studies
Several studies have investigated the role of similar fatty acid structures in biochemical processes. For instance, Gardner et al. (1984) examined the acid-catalyzed transformation of hydroperoxylinoleic acid into various complex fatty acids, providing insights into the biochemical behavior of similar structures (Gardner et al., 1984). Additionally, Wilcox and Marnett (1993) focused on the formation of polyunsaturated fatty acid alkoxyl radicals, which are relevant to understanding the oxidation processes of similar compounds (Wilcox & Marnett, 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLNCAVZDQPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431952 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetraoxatridecan-13-oic acid | |
CAS RN |
16024-60-5 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

